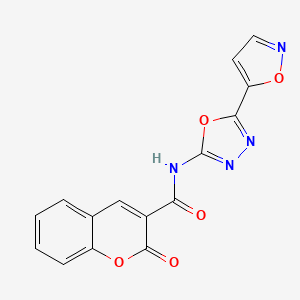

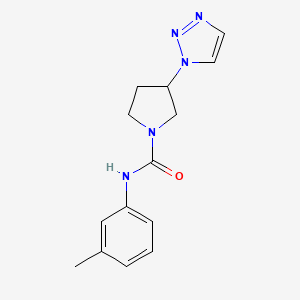

![molecular formula C16H17N3O2S B2705179 4-propyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide CAS No. 2034403-86-4](/img/structure/B2705179.png)

4-propyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Target of Action

The primary target of the compound 4-propyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is the Leucine-Zipper and Sterile-α Motif Kinase (ZAK) . ZAK is a member of the MAPKKK family and plays a crucial role in cell signaling pathways .

Mode of Action

This compound interacts with ZAK by inhibiting its kinase activity . This inhibition suppresses the activation of ZAK downstream signals, thereby modulating the cellular responses regulated by these signals .

Biochemical Pathways

The inhibition of ZAK by this compound affects various biochemical pathways. ZAK is involved in the MAPK signaling pathway, which plays a key role in regulating cellular processes such as growth, differentiation, and apoptosis . By inhibiting ZAK, this compound can potentially influence these processes .

Pharmacokinetics

The compound’s effectiveness against its target suggests that it possesses favorable adme (absorption, distribution, metabolism, and excretion) properties that allow it to reach its target in the body and exert its effects .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of cellular processes regulated by the MAPK signaling pathway. By inhibiting ZAK, this compound can potentially influence cellular growth, differentiation, and apoptosis .

Biochemical Analysis

Biochemical Properties

It is known that pyrazolo[1,5-a]pyrimidines, a class of compounds to which this compound belongs, have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .

Cellular Effects

Related compounds have shown significant activity against Mycobacterium tuberculosis H37Ra, indicating potential cellular effects .

Molecular Mechanism

Related compounds have been found to inhibit the kinase activity of ZAK, a protein kinase involved in cell signaling .

Preparation Methods

The synthesis of 4-propyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide can be achieved through various synthetic routes. One common method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyrazolo[1,5-a]pyridin-3-yl pyridazinones. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of microwave-mediated, catalyst-free synthesis under specific conditions .

Chemical Reactions Analysis

4-propyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include electrophilic activators such as 2-chloropyridine and trifluoromethanesulfonic acid . Major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pyrazole or phenyl groups.

Scientific Research Applications

This compound has significant potential in scientific research, particularly in medicinal chemistry. It has been studied for its anticancer properties, with various derivatives showing cytotoxic activities against different cancer cell lines . Additionally, pyrazolo[1,5-a]pyrimidine derivatives, which are structurally similar, have been explored for their enzymatic inhibitory activity and potential as antitumor scaffolds . The compound’s unique structure allows for diverse functionalization, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

4-propyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds share a similar pyrazole-based structure but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern and its potential for diverse functionalization, which allows for the development of novel therapeutic agents.

Conclusion

This compound is a compound with significant potential in medicinal chemistry and scientific research. Its unique structure and diverse functionalization possibilities make it a valuable tool in drug discovery and development. Further research into its synthesis, chemical reactions, and biological activities will continue to uncover new applications and therapeutic potentials.

Properties

IUPAC Name |

4-propyl-N-pyrazolo[1,5-a]pyridin-5-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c1-2-3-13-4-6-16(7-5-13)22(20,21)18-14-9-11-19-15(12-14)8-10-17-19/h4-12,18H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQKXIMKIFRXCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=CC=NN3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromospiro[chromane-2,3'-oxetan]-4-one](/img/structure/B2705097.png)

![7-(2-chlorophenyl)-1,3-dimethyl-5-(propan-2-ylsulfanyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2705100.png)

![1-[(2,5-dimethylphenyl)methyl]-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2705104.png)

![N-(3-chloro-4-methylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2705108.png)

![5-nitro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2705115.png)